1-Ethyl-3-propylurea

Beschreibung

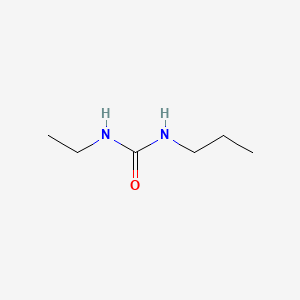

1-Ethyl-3-propylurea (C₆H₁₄N₂O) is a substituted urea derivative characterized by an ethyl group (-CH₂CH₃) and a propyl group (-CH₂CH₂CH₃) attached to the urea core. Its SMILES representation is CCCNC(=O)NCC, and its InChIKey is NKIKBXIPPUUSDP-UHFFFAOYSA-N . Collision cross-section (CCS) values, critical for ion mobility spectrometry, have been computationally predicted for various ionized forms:

Current literature lacks experimental data on its synthesis, toxicity, or applications, highlighting a gap in research .

Eigenschaften

CAS-Nummer |

38014-56-1 |

|---|---|

Molekularformel |

C6H14N2O |

Molekulargewicht |

130.19 g/mol |

IUPAC-Name |

1-ethyl-3-propylurea |

InChI |

InChI=1S/C6H14N2O/c1-3-5-8-6(9)7-4-2/h3-5H2,1-2H3,(H2,7,8,9) |

InChI-Schlüssel |

NKIKBXIPPUUSDP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCNC(=O)NCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-Ethyl-3-propylurea beinhaltet typischerweise die Reaktion von Ethylamin und Propylisocyanat. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen. Die allgemeine Reaktion kann wie folgt dargestellt werden:

[ \text{C}2\text{H}_5\text{NH}_2 + \text{C}_3\text{H}_7\text{NCO} \rightarrow \text{C}_6\text{H}_14\text{N}_2\text{O} ]

In industriellen Umgebungen kann die Produktion von this compound komplexere Prozesse beinhalten, einschließlich der Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen, um die Ausbeute und Reinheit zu optimieren {_svg_2}.

Analyse Chemischer Reaktionen

1-Ethyl-3-propylurea unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Harnstoffderivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Aminen oder anderen reduzierten Formen der Verbindung führen.

Substitution: Die Ethyl- und Propyl-Gruppen können mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Organic Synthesis:

1-Ethyl-3-propylurea serves as a crucial intermediate in the synthesis of more complex organic compounds. It is utilized in various chemical reactions due to its ability to participate as a nucleophile, forming hydrogen bonds and engaging in substitution reactions. This property makes it a valuable building block in organic chemistry.

2. Polymer Production:

The compound is also significant in the production of polymers and resins. Its ability to interact with other molecules facilitates the development of materials with specific properties tailored for industrial applications.

Biological Research

1. Biological Activity:

Research indicates that this compound exhibits potential biological activities, including interactions with biomolecules such as enzymes and receptors. Preliminary studies suggest it may have antimicrobial and antifungal properties, making it a candidate for further investigation in pharmacological applications.

2. Therapeutic Potential:

Ongoing research is exploring its potential as a therapeutic agent. The compound's interactions with biological targets could lead to the development of new drugs, particularly in treating diseases where modulation of specific biochemical pathways is required.

Case Study 1: Interaction with Biomolecules

A study examined the interaction of this compound with various enzymes to understand its mechanism of action. The results indicated that the compound could modulate enzyme activity through competitive inhibition, suggesting its potential use in drug design aimed at specific enzyme targets.

Case Study 2: Polymer Applications

In another investigation, researchers developed a series of polymers incorporating this compound, which demonstrated enhanced thermal stability and mechanical properties compared to traditional polymers. This study highlighted the compound's role as a modifier in polymer chemistry, paving the way for innovative material applications .

Industrial Applications

1. Agrochemicals:

The compound's unique properties make it suitable for use in agrochemicals, where it can act as a growth regulator or pesticide formulation component. Its efficacy in interacting with plant enzymes presents opportunities for enhancing agricultural productivity.

2. Analytical Chemistry:

In analytical methods, this compound has been employed for method validation and quality control applications in pharmaceutical manufacturing processes. Its stability and reactivity make it an ideal candidate for developing reliable analytical techniques .

Wirkmechanismus

The mechanism of action of 1-ethyl-3-propylurea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Alkyl-Substituted Ureas and Cyclic Analogs

1-Ethyltetrahydropyrimidin-2(1H)-one (C₆H₁₀N₂O, similarity: 0.96)

- Features a cyclic urea structure (tetrahydropyrimidinone), reducing conformational flexibility compared to 1-ethyl-3-propylurea.

- Higher molecular rigidity may enhance metabolic stability, a desirable trait in pharmaceuticals .

1,5-Dimethyltetrahydropyrimidin-2(1H)-one (C₆H₁₀N₂O, similarity: 0.93)

- Contains two methyl groups on the cyclic urea.

- The steric effects of methyl substituents could lower solubility in polar solvents compared to linear alkyl chains in this compound .

1-(3-Hydroxypropyl)tetrahydropyrimidin-2(1H)-one (C₇H₁₂N₂O₂, similarity: 0.87)

- This structural variation may improve aqueous solubility but reduce membrane permeability relative to this compound .

Aryl-Substituted Ureas

3-[3-(Dimethylamino)propyl]-1-phenylurea (C₁₂H₁₉N₃O)

- Substituted with a phenyl group and dimethylamino-propyl chain.

1-(3-Phenylpropyl)urea (C₁₀H₁₄N₂O)

- Contains a phenylpropyl chain. Single-crystal X-ray studies reveal a planar urea core with intermolecular N-H···O hydrogen bonds, stabilizing the crystal lattice. Such structural rigidity is absent in this compound, which has flexible alkyl chains .

Complex Urea Derivatives

1,3-Bis(3-(dimethylamino)propyl)urea (C₁₂H₂₆N₄O, similarity: 1.00)

- Likely exhibits higher solubility in acidic media compared to this compound due to protonatable amines .

1-(3-Aminopropyl)-3-(3-(dimethylamino)propyl)urea (C₁₀H₂₃N₅O, similarity: 1.00)

- Combines primary and tertiary amines, enabling diverse reactivity (e.g., crosslinking or chelation).

- The presence of multiple functional groups contrasts with the simplicity of this compound, which may limit its application scope .

Biologische Aktivität

1-Ethyl-3-propylurea (EPU) is a member of the urea family, which has garnered attention for its potential biological activities. This compound is particularly notable for its interactions with biomolecules and its applications in medicinal chemistry. This article reviews the biological activity of EPU, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

This structure allows EPU to engage in various interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions.

The biological activity of EPU is primarily attributed to its ability to form hydrogen bonds with proteins and enzymes, potentially modulating their functions. The exact molecular targets are still under investigation, but preliminary studies suggest that EPU may influence several biochemical pathways, including:

- Enzyme Inhibition : EPU has been shown to inhibit certain enzymes involved in metabolic processes.

- Antibacterial Activity : Similar compounds have demonstrated significant antibacterial properties, suggesting that EPU may also exhibit such effects.

Antibacterial Properties

Research indicates that derivatives of urea, including EPU, possess notable antibacterial properties. A comparative study highlighted that propyl urea (a structural analogue) was significantly more effective than urea itself in inhibiting bacterial growth, suggesting a trend where increasing alkyl chain length enhances antibacterial activity .

| Compound | Bacteriostatic Activity | Reference |

|---|---|---|

| Urea | Baseline | |

| Propyl Urea | 6 times more effective | |

| This compound | Potentially similar effects |

Enzyme Inhibition

EPU has been studied for its potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory processes. Inhibitors of sEH can lead to the accumulation of epoxyeicosatrienoic acids (EETs), which are known for their vasodilatory effects . The inhibition of sEH by EPU could therefore have therapeutic implications for conditions like hypertension and inflammation.

Study on Antitubercular Activity

A study examining the structure-activity relationship (SAR) of urea derivatives found that modifications to the urea structure significantly influenced anti-tubercular activity. While EPU was not directly tested, related compounds demonstrated potent activity against Mycobacterium tuberculosis, suggesting a potential pathway for further research into EPU's efficacy against similar pathogens .

Toxicity Studies

Toxicity assessments have shown that urea derivatives generally exhibit lower toxicity compared to other compounds like tolbutamide. This suggests that EPU may present a favorable safety profile for therapeutic use, although specific toxicity data on EPU remains limited .

Q & A

Q. Q1. What are the recommended safety protocols for handling 1-Ethyl-3-propylurea in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin contact, or ocular exposure .

- Ventilation: Use mechanical exhaust systems to minimize airborne concentrations during synthesis or purification .

- Waste Disposal: Segregate chemical waste and collaborate with certified waste management services to ensure compliance with environmental regulations .

- Emergency Measures: Install safety showers and eyewash stations near workspaces .

Q. Q2. How can researchers design a reproducible synthesis protocol for this compound?

Methodological Answer:

- Literature Review: Begin with a systematic review of primary literature (e.g., Journal of Organic Chemistry) to identify established urea synthesis pathways, such as condensation of ethylamine and propyl isocyanate .

- Optimization: Use factorial design experiments to test variables (e.g., solvent polarity, reaction temperature) and identify optimal yield conditions. Validate purity via HPLC (≥98%) and NMR spectroscopy .

- Documentation: Record detailed procedural steps, including catalyst use and reaction times, to ensure reproducibility .

Advanced Research Questions

Q. Q3. What analytical challenges arise in characterizing this compound’s spectroscopic properties, and how can they be resolved?

Methodological Answer:

- Challenge 1: Overlapping peaks in H NMR due to similar proton environments in ethyl and propyl groups.

- Resolution: Use high-field NMR (≥400 MHz) and deuterated solvents (e.g., DMSO-d6) to enhance spectral resolution .

- Challenge 2: Low volatility complicating GC-MS analysis.

- Resolution: Derivatize the compound using silylation agents (e.g., BSTFA) to improve volatility and ionization efficiency .

Q. Q4. How should researchers address contradictions in published data on this compound’s reactivity?

Methodological Answer:

- Root-Cause Analysis: Compare experimental conditions (e.g., solvent, temperature) across studies to identify methodological discrepancies. For example, conflicting kinetic data may arise from differences in pH or catalyst load .

- Validation Experiments: Replicate key studies under controlled conditions, using standardized reagents and calibrated equipment .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregate data and identify trends masked by outlier results .

Q. Q5. What computational methods are suitable for modeling this compound’s intermolecular interactions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile) using software like GROMACS, focusing on hydrogen-bonding behavior .

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) with Gaussian 16 to predict reactivity with electrophiles .

- Validation: Cross-validate computational results with experimental IR/Raman spectra to confirm accuracy .

Methodological and Ethical Considerations

Q. Q6. How can researchers ensure ethical compliance when studying this compound’s biological activity?

Methodological Answer:

- Institutional Approval: Submit protocols to an ethics committee for review, detailing hazard mitigation (e.g., cytotoxicity assays) and disposal plans .

- Informed Consent: For studies involving human cell lines, document consent forms specifying the compound’s experimental use and potential risks .

- Transparency: Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) in data sharing .

Q. Q7. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

Methodological Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to estimate IC50 values .

- Outlier Detection: Apply Grubbs’ test to exclude anomalous data points and ensure robustness .

- Reporting: Include confidence intervals and p-values to quantify uncertainty in dose-response curves .

Data Management and Reproducibility

Q. Q8. How should researchers curate and archive spectral data for this compound to enhance reproducibility?

Methodological Answer:

- Digital Repositories: Upload raw NMR, IR, and MS data to platforms like Zenodo or PubChem, adhering to metadata standards (e.g., DOI assignment) .

- Annotation: Include instrument parameters (e.g., NMR pulse sequences) and calibration details (e.g., TMS reference peaks) .

- Version Control: Use GitLab or GitHub to track changes in spectral processing scripts (e.g., Python-based NMRglue) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.